

# Comparing the efficacy of AZD 4017 and carbenoxolone

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An Objective Comparison of AZD4017 and Carbenoxolone for 11β-HSD1 Inhibition

This guide provides a detailed comparison of AZD4017 and carbenoxolone, two inhibitors of the enzyme  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1). The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their efficacy, selectivity, and mechanisms of action supported by experimental data.

### Introduction to 11β-HSD1 Inhibitors

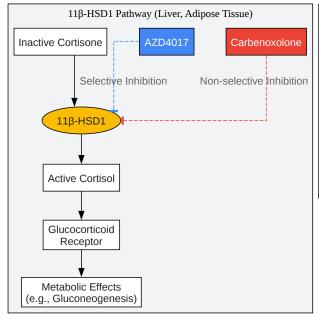
11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone into active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver, adipose tissue, and skeletal muscle[1][2]. Dysregulation of 11 $\beta$ -HSD1 is implicated in various metabolic disorders, making it a significant therapeutic target[3][4]. AZD4017 is a potent and highly selective 11 $\beta$ -HSD1 inhibitor developed for targeted therapy[5]. Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, is an older, non-selective inhibitor of both 11 $\beta$ -HSD1 and its isoform, 11 $\beta$ -HSD2[2] [6]. This comparison guide will dissect the key differences in their efficacy and pharmacological profiles.

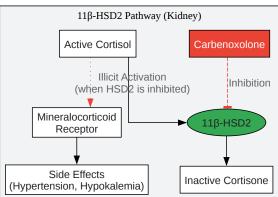
#### **Mechanism of Action: A Tale of Two Inhibitors**

Both AZD4017 and carbenoxolone function by inhibiting the  $11\beta$ -HSD1 enzyme, which prevents the regeneration of active cortisol from cortisone[1][6]. However, their selectivity profiles are starkly different.



- AZD4017 is a selective, reversible, and orally bioavailable inhibitor that specifically targets 11β-HSD1.[1][5] This selectivity is crucial as it avoids the inhibition of 11β-HSD2, an isoform that plays a vital role in protecting the mineralocorticoid receptor in the kidneys from being activated by cortisol.[7]
- Carbenoxolone is a non-selective inhibitor, blocking not only 11β-HSD1 but also 11β-HSD2.
   [2][8] The inhibition of 11β-HSD2 leads to cortisol-mediated activation of the mineralocorticoid receptor, causing side effects such as sodium retention, hypertension, and hypokalemia.
   [9][10] Carbenoxolone has also been shown to block gap junctions, an action unrelated to its 11β-HSD activity.
   [6][11]





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**Caption:** Signaling pathways of  $11\beta$ -HSD1 and  $11\beta$ -HSD2 inhibition.

# Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the quantitative data on the potency, selectivity, and clinical effects of AZD4017 and carbenoxolone.



Parameter	AZD4017	Carbenoxolone	Citation
Potency (IC50)			
11β-HSD1	7 nM (human)	Not specified in provided texts	[5]
Adipose Tissue 11β- HSD1	2 nM (human)	Not specified in provided texts	[5]
Selectivity			
11β-HSD2	>30 µM (>2000x selective)	Non-selective inhibitor	[2][5][7]
17β-HSD1, 17β-HSD3	>30 μM	Not specified in provided texts	[5]
Clinical Efficacy & Biomarkers			
Systemic 11β-HSD1 Inhibition	>90% inhibition confirmed by urinary steroid ratio	Effective liver inhibition, but systemic effect is complicated by 11β-HSD2 inhibition	[2][12]
Hepatic Cortisone Conversion	Blocked 100% of 13C cortisone to 13C cortisol conversion	Reduces hepatic glucose production	[10][13]
Lipid Profile	Significant reduction in total cholesterol	Reduced total cholesterol in healthy subjects	[3][10][13]
Glucose Metabolism	No significant change in insulin sensitivity in one study	Reduced glycogenolysis in diabetic patients	[10][13]
Liver Fat	Significantly improved liver steatosis in NASH patients with T2D	Not specified in provided texts	[13]



Wound Healing	34% smaller wound diameter at day 2 in T2D patients	Not specified in provided texts	[14]
Bone Metabolism	No effect on bone formation markers	~10% decrease in bone resorption markers (short-term study)	[7][15]
Adverse Effects	Minimal adverse events, comparable to placebo	Hypertension, hypokalemia, sodium/water retention	[10][14]

#### **Experimental Protocols**

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the key experimental protocols used to evaluate these inhibitors.

#### **In Vitro Enzyme Inhibition Assay**

To determine the half-maximal inhibitory concentration (IC50), a recombinant human 11β-HSD1 enzyme is used. The assay measures the enzyme's ability to convert a substrate (e.g., cortisone) to a product (cortisol) in the presence of a co-factor (NADPH).

- Incubation: The enzyme is incubated with varying concentrations of the inhibitor (AZD4017 or carbenoxolone).
- Reaction Initiation: The substrate and co-factor are added to start the enzymatic reaction.
- Quantification: The rate of cortisol production is measured, typically using methods like scintillation proximity assay or mass spectrometry.
- Analysis: The inhibitor concentration that causes a 50% reduction in enzyme activity is determined as the IC50 value. Selectivity is assessed by performing similar assays with other enzymes like 11β-HSD2.[5][7]

### Assessment of Systemic 11β-HSD1 Activity in Humans



This protocol is used in clinical trials to measure the in vivo effect of the inhibitor on whole-body  $11\beta$ -HSD1 activity.

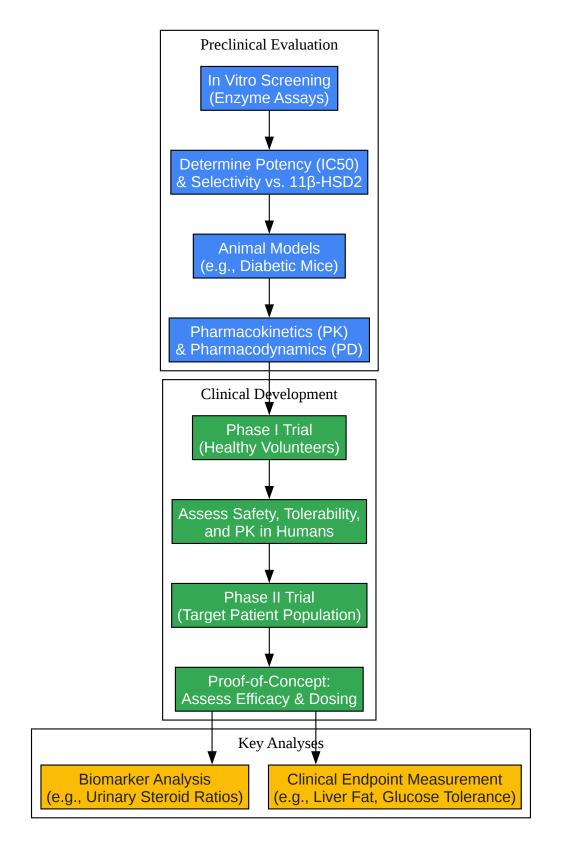
- Sample Collection: 24-hour urine samples are collected from participants at baseline and after treatment.
- Metabolite Extraction: Steroid metabolites are extracted from the urine.
- Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to quantify the levels of cortisol metabolites (tetrahydrocortisol, THF; allo-tetrahydrocortisol, 5α-THF) and cortisone metabolites (tetrahydrocortisone, THE).
- Ratio Calculation: The urinary (THF + 5α-THF)/THE ratio is calculated. A significant decrease
  in this ratio after treatment indicates successful inhibition of systemic 11β-HSD1 activity.[7]
  [12][15]

#### Randomized Controlled Clinical Trial (Phase II)

This describes the general design of clinical studies evaluating the efficacy of AZD4017.

- Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: A specific patient population is recruited (e.g., adults with Type 2 Diabetes, NAFLD, or postmenopausal osteopenia).[12][13][14]
- Intervention: Participants are randomly assigned to receive either the active drug (e.g., 400 mg AZD4017 twice daily) or a matching placebo for a defined period (e.g., 12 weeks).[12][13]
- Outcome Measures: Primary and secondary endpoints are measured at baseline and at the end of the treatment period. These can include changes in liver fat fraction, systemic 11β-HSD1 activity, wound healing rates, or bone turnover markers.[12][13][14]
- Safety Monitoring: Adverse events are monitored and recorded throughout the study.





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**Caption:** Experimental workflow for developing an 11β-HSD1 inhibitor.



#### Conclusion

The comparison between AZD4017 and carbenoxolone highlights the evolution of  $11\beta$ -HSD1 inhibitor development. Carbenoxolone, while demonstrating some metabolic benefits such as reduced hepatic glucose production, is hampered by its non-selective nature. Its inhibition of  $11\beta$ -HSD2 leads to significant mineralocorticoid-related side effects, limiting its therapeutic utility.[10][16]

In contrast, AZD4017 is a potent and highly selective 11β-HSD1 inhibitor.[5] Clinical data demonstrates its ability to robustly inhibit its target in vivo and shows therapeutic potential in specific contexts, such as improving liver steatosis in NASH patients with T2D and enhancing wound healing.[13][14] While some trials did not meet all primary endpoints, such as improving insulin sensitivity or bone formation, AZD4017's targeted mechanism and favorable safety profile make it a much more refined therapeutic candidate.[12][13] For researchers and drug developers, the journey from the broad-spectrum effects of carbenoxolone to the targeted action of AZD4017 exemplifies the importance of selectivity in modern drug design.

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